6-(溴甲基)蝶啶-2,4-二胺

描述

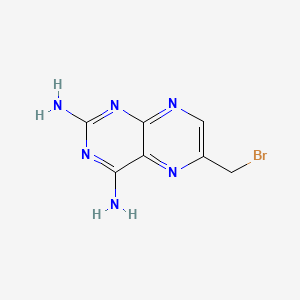

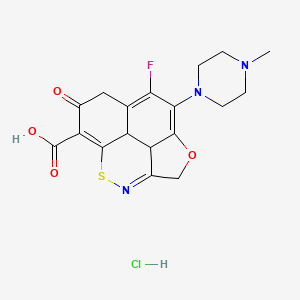

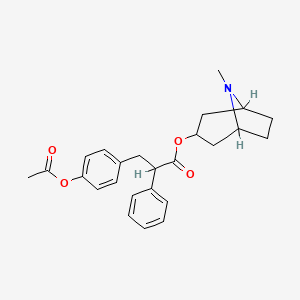

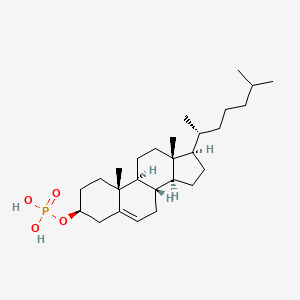

6-(Bromomethyl)pteridine-2,4-diamine, also known as 6-(Bromomethyl)pteridine-2,4-diamine, is a useful research compound. Its molecular formula is C7H7BrN6 and its molecular weight is 255.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Bromomethyl)pteridine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)pteridine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

叶酸类似物的合成: 一项研究描述了将 6-(溴甲基)蝶啶-2,4-二胺转化为 2-氨基-6-(溴甲基)-4(1H)-蝶啶酮,以便直接连接到叶酸类似物侧链前体上。这对于合成与叶酸相关的化合物非常重要,特别是那些与相应 2,4-二氨基蝶啶类似物的水解脱氨条件不兼容的官能团(Piper、McCaleb 和 Montgomery,1987 年)。

与甲氨蝶呤和氨蝶呤相关的衍生物: 1979 年进行的研究重点是创建十八种 2,4-二氨基-6-甲基蝶啶的衍生物,包括由 6-(溴甲基)蝶啶-2,4-二胺合成的化合物。这些衍生物与抗癌药物甲氨蝶呤和氨蝶呤有关。然而,没有一种表现出抗白血病活性(Montgomery 等人,1979 年)。

抗疟疾评估: 1978 年的一项研究合成了各种 6-[[(芳基和芳基烷基)氨基]甲基]-2,4-蝶啶二胺及其氧化物,用于抗疟疾评估。该研究发现,虽然一些 2,4-蝶啶二胺对某些疟原虫感染表现出较强的抑制活性,但包括 N-氧化物在内的多数化合物未表现出显著的抗疟疾活性(Worth、Johnson、Elslager 和 Werbel,1978 年)。

抗肿瘤活性: 另一项研究证明了 2,4-二氨基-6-(双-2-氯乙基)氨基甲基蝶啶的合成,发现其对 L-1210 小鼠白血病淋巴母细胞具有很高的效力。在这项研究中,单剂量的这种化合物显着延长了受试小鼠的寿命(Khaled、Morin、Benington 和 Daugherty,1984 年)。

将非叶酸化合物识别为抗寄生虫剂: 2011 年,一项研究识别出抑制蝶啶还原酶的非叶酸化合物,蝶啶还原酶是利什曼病等寄生虫疾病中的关键酶。这项研究使用虚拟筛选来寻找靶向利什曼原大蝶啶还原酶而不是人二氢叶酸还原酶的化合物。这种方法导致识别出几种具有低微摩尔亲和力和高特异性特征的类药物分子(Ferrari 等人,2011 年)。

作用机制

Target of Action

The primary target of 6-(Bromomethyl)pteridine-2,4-diamine is thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

6-(Bromomethyl)pteridine-2,4-diamine interacts with its target by inhibiting the function of thymidylate synthase . It also affects membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells .

Biochemical Pathways

By inhibiting thymidylate synthase, 6-(Bromomethyl)pteridine-2,4-diamine disrupts the synthesis of dTMP. This leads to a decrease in the availability of thymidine for DNA synthesis, thereby inhibiting the replication of DNA . The compound also affects the biochemical pathways related to membrane transport and chloride ion influx .

Pharmacokinetics

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound may have specific storage requirements to maintain its stability and bioavailability.

Result of Action

The inhibition of DNA replication by 6-(Bromomethyl)pteridine-2,4-diamine can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This makes the compound a potential candidate for cancer therapy .

Action Environment

The action of 6-(Bromomethyl)pteridine-2,4-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with its target . Additionally, the temperature and the presence of other substances in the environment can also affect the stability and efficacy of the compound .

安全和危害

生化分析

Biochemical Properties

6-(Bromomethyl)pteridine-2,4-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme nitroaldolase (EC 1.2.1.22). This compound has been shown to inhibit cell growth in murine leukemia cells . The interaction between 6-(Bromomethyl)pteridine-2,4-diamine and nitroaldolase involves the addition of bromide to isobutyl esters, leading to a benzyl ester intermediate which undergoes an electrophilic attack . This interaction highlights the compound’s potential in biochemical research and therapeutic applications.

Cellular Effects

6-(Bromomethyl)pteridine-2,4-diamine has significant effects on various types of cells and cellular processes. It inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the inhibition of cell proliferation, particularly in tumor cells .

Molecular Mechanism

The molecular mechanism of 6-(Bromomethyl)pteridine-2,4-diamine involves the inhibition of membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . Additionally, the compound inhibits DNA synthesis by affecting thymidylate synthase, preventing the production of nucleotides from thymine and dihydrofolate reductase activity . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Bromomethyl)pteridine-2,4-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(Bromomethyl)pteridine-2,4-diamine is stable under specific storage conditions, such as refrigeration

Dosage Effects in Animal Models

The effects of 6-(Bromomethyl)pteridine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation without causing significant toxic or adverse effects . At higher doses, 6-(Bromomethyl)pteridine-2,4-diamine may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

6-(Bromomethyl)pteridine-2,4-diamine is involved in various metabolic pathways, including the inhibition of thymidylate synthase and dihydrofolate reductase activity . These interactions affect metabolic flux and metabolite levels, ultimately influencing cellular metabolism and function. The compound’s role in these pathways underscores its potential as a therapeutic agent in cancer treatment.

Transport and Distribution

The transport and distribution of 6-(Bromomethyl)pteridine-2,4-diamine within cells and tissues involve interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 6-(Bromomethyl)pteridine-2,4-diamine is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

属性

IUPAC Name |

6-(bromomethyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBZALCJHZGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208106 | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59368-16-0 | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)